molecular formula C7H9Cl3O2 B11825425 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one

1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one

Cat. No.: B11825425
M. Wt: 231.5 g/mol
InChI Key: BGHXUMZQYBZECU-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is an organic compound with the molecular formula C7H9Cl3O2. It is a chlorinated ketone that features both ethoxy and methyl groups, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

The synthesis of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one typically involves the following steps :

    Reaction of 1,1,1-trichloropropane with bromoethane: This step produces 2-bromo-1,1,1-trichloropropane.

    Reaction of 2-bromo-1,1,1-trichloropropane with sodium ethoxide: This step yields 4-bromo-1,1,1-trichloro-3-buten-2-ol.

    Reaction of 4-bromo-1,1,1-trichloro-3-buten-2-ol with a base: This final step produces this compound.

Chemical Reactions Analysis

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one undergoes various chemical reactions, including :

    Substitution reactions: It can react with phenylmagnesium bromide to substitute the ethoxy group.

    Addition reactions: It reacts with organozinc compounds to yield products from 1,2-addition to the carbonyl group.

Common reagents used in these reactions include phenylmagnesium bromide and organozinc compounds. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one has several applications in scientific research :

    Organic synthesis: It is used as a reagent in various organic reactions, such as cyclization and hydroxylation reactions.

    Peptide synthesis: It can be used to synthesize N-protected amino acids, which are useful in peptide synthesis.

    Material science: It is used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group.

Mechanism of Action

The mechanism of action of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in peptide synthesis, it reacts with amino groups to form N-protected amino acids .

Comparison with Similar Compounds

1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one can be compared with similar compounds such as :

    1,1,1-Trichloro-4-ethoxybut-3-en-2-one: Similar structure but without the methyl group.

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar structure but with fluorine atoms instead of chlorine.

The presence of the methyl group in this compound makes it unique and can influence its reactivity and applications.

Properties

Molecular Formula

C7H9Cl3O2

Molecular Weight

231.5 g/mol

IUPAC Name

1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one

InChI

InChI=1S/C7H9Cl3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3

InChI Key

BGHXUMZQYBZECU-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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